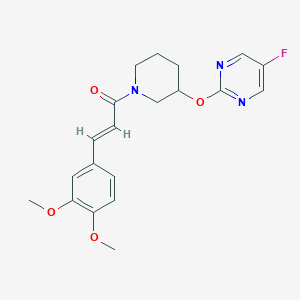
(E)-3-(3,4-dimethoxyphenyl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(3,4-dimethoxyphenyl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C20H22FN3O4 and its molecular weight is 387.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-3-(3,4-dimethoxyphenyl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one, identified by its CAS number 2035001-02-4, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic implications.
Chemical Structure and Properties
The compound's molecular formula is C20H22FN3O4, with a molecular weight of 387.4 g/mol. Its structure incorporates a dimethoxyphenyl group and a piperidine moiety linked to a fluorinated pyrimidine, suggesting a complex interaction profile with biological targets.
| Property | Value |
|---|---|
| CAS Number | 2035001-02-4 |
| Molecular Formula | C20H22FN3O4 |
| Molecular Weight | 387.4 g/mol |
The biological activity of this compound is hypothesized to involve multiple mechanisms, including:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation. The presence of the fluoropyrimidine moiety suggests potential interactions with thymidylate synthase, a critical enzyme in DNA synthesis.
- Induction of Apoptosis : Preliminary studies indicate that derivatives of similar structures can induce apoptosis in cancer cells by activating intrinsic pathways.
- Cell Cycle Arrest : Compounds with similar frameworks have demonstrated the ability to arrest the cell cycle at specific phases, particularly the S phase, which is crucial for DNA replication.
Cytotoxicity Assays
Numerous studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance:
- MCF-7 (breast cancer) : Exhibited significant cytotoxicity with an IC50 value indicative of effective inhibition.
- PC-3 (prostate cancer) : Induced apoptosis and displayed cell cycle arrest at the S phase.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 1.71 | Cytotoxicity via apoptosis |
| PC-3 | 1.1 | Cell cycle arrest; apoptosis induction |
In Vivo Studies
In vivo studies are crucial for understanding the therapeutic potential of this compound. Animal models have been utilized to assess:
- Tumor Growth Inhibition : Significant reduction in tumor size was observed in models treated with this compound compared to controls.
Case Studies
A notable study involved the synthesis and biological evaluation of eugenol derivatives similar to this compound. These derivatives were tested for their antiproliferative activity against various cancer cell lines, revealing promising results that warrant further exploration into structural analogs like this compound.
属性
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O4/c1-26-17-7-5-14(10-18(17)27-2)6-8-19(25)24-9-3-4-16(13-24)28-20-22-11-15(21)12-23-20/h5-8,10-12,16H,3-4,9,13H2,1-2H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDBENDYVZMFCY-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CCCC(C2)OC3=NC=C(C=N3)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N2CCCC(C2)OC3=NC=C(C=N3)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














